Methyl[(piperidin-4-yl)methyl](prop-2-en-1-yl)amine dihydrochloride
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Overview
Description
Methyl(piperidin-4-yl)methylamine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(piperidin-4-yl)methylamine dihydrochloride typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method involves the alkylation of piperidine with an allyl halide in the presence of a base, followed by the introduction of a methyl group through reductive amination. The final product is then converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl(piperidin-4-yl)methylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Methyl(piperidin-4-yl)methylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl(piperidin-4-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a similar core structure.
N-Methylpiperidine: Another derivative with a methyl group attached to the nitrogen atom.
Allylpiperidine: A compound with an allyl group attached to the piperidine ring.
Uniqueness
Methyl(piperidin-4-yl)methylamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H22Cl2N2 |
---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
N-methyl-N-(piperidin-4-ylmethyl)prop-2-en-1-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c1-3-8-12(2)9-10-4-6-11-7-5-10;;/h3,10-11H,1,4-9H2,2H3;2*1H |
InChI Key |
YQBNYVASFWAVNM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC=C)CC1CCNCC1.Cl.Cl |
Origin of Product |
United States |
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